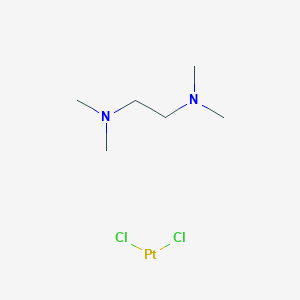
Dichloro(tetramethylethylenediamine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(tetramethylethylenediamine)platinum is a platinum-based coordination compound with the chemical formula C6H16Cl2N2Pt It is known for its distinctive structure, where a platinum atom is coordinated with two chlorine atoms and a tetramethylethylenediamine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Dichloro(tetramethylethylenediamine)platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(ethylenediamine)platinum: Similar in structure but with ethylenediamine instead of tetramethylethylenediamine.
Cisplatin: A well-known anticancer drug with a similar platinum-chlorine coordination but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Uniqueness
Dichloro(tetramethylethylenediamine)platinum is unique due to the presence of the tetramethylethylenediamine ligand, which imparts distinct chemical properties and reactivity compared to other platinum complexes.
Propriétés
Numéro CAS |
18957-89-6 |
|---|---|
Formule moléculaire |
C6H16Cl2N2Pt |
Poids moléculaire |
382.19 g/mol |
Nom IUPAC |
dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
IDLGVVLYQSRJFF-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCN(C)C.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
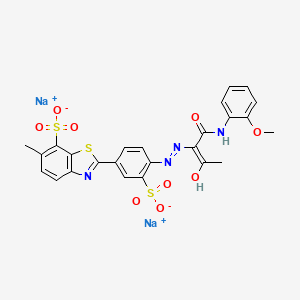
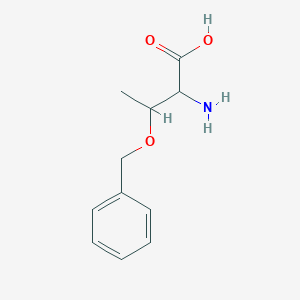

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

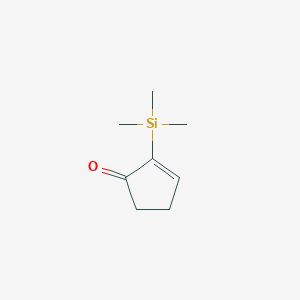
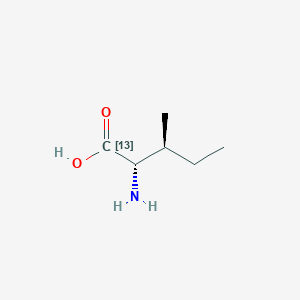
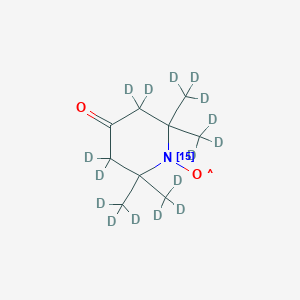
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
